molecular formula C11H14ClNO B1369194 2-Chloro-N-(4-methylphenyl)butanamide CAS No. 861597-51-5

2-Chloro-N-(4-methylphenyl)butanamide

Cat. No.: B1369194
CAS No.: 861597-51-5
M. Wt: 211.69 g/mol
InChI Key: SRKVFEGDMXEMQK-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methylphenyl)butanamide is an organic compound with the molecular formula C11H14ClNO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-methylphenyl)butanamide typically involves the reaction of 4-methylphenylamine with 2-chlorobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to control the exothermic nature of the process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-methylphenyl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Hydrolysis: Formation of 4-methylphenylamine and butanoic acid.

Scientific Research Applications

2-Chloro-N-(4-methylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-methylphenyl)acetamide
  • 2-Chloro-N-(4-methylphenyl)propionamide
  • 2-Chloro-N-(4-methylphenyl)pentanamide

Uniqueness

2-Chloro-N-(4-methylphenyl)butanamide is unique due to its specific chain length and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(4-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKVFEGDMXEMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589840
Record name 2-Chloro-N-(4-methylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861597-51-5
Record name 2-Chloro-N-(4-methylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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